1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea

Description

Systematic IUPAC Nomenclature and Structural Representation

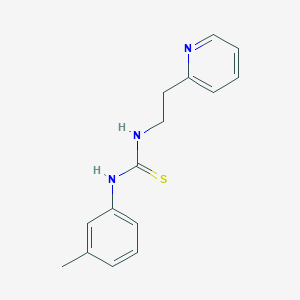

The systematic IUPAC name for the compound is 1-(3-methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea . This name reflects the structural arrangement:

- A thiourea backbone (N–C(=S)–N) forms the core.

- The 3-methylphenyl group (a benzene ring with a methyl substituent at the meta position) is attached to one nitrogen atom.

- A 2-pyridin-2-ylethyl group (a pyridine ring linked via a two-carbon chain) is bonded to the other nitrogen atom.

The structural formula can be represented as:

S

||

C6H4(CH3)-N-C-N-CH2CH2-C5H4N

The SMILES notation is CC1=CC=CC(=C1)NC(=S)NCCC2=CC=CC=N2, which encodes the connectivity of the 3-methylphenyl, thiourea, and pyridin-2-ylethyl moieties.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number: 20841-26-3 . Alternative designations include:

| Synonym | Source |

|---|---|

| N-(3-methylphenyl)-N'-[2-(2-pyridyl)ethyl]thiourea | PubChem |

| 1-(o-tolyl)-3-[2-(2-pyridyl)ethyl]thiourea | Chemical suppliers |

| NSC-176377 | Research databases |

These synonyms emphasize variations in substituent naming conventions (e.g., o-tolyl for 2-methylphenyl, though this is context-dependent) or database-specific identifiers.

Molecular Formula and Weight Analysis

The molecular formula is C15H17N3S , with a calculated molecular weight of 271.38 g/mol . A breakdown of the composition is provided below:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 15 | 12.01 | 180.15 |

| Hydrogen | 17 | 1.008 | 17.14 |

| Nitrogen | 3 | 14.01 | 42.03 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | 271.38 |

The molecular weight aligns with thiourea derivatives of similar complexity, such as 1-(2-methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea (271.4 g/mol, CAS 706983), differing only in the position of the methyl group on the phenyl ring.

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c1-12-5-4-7-14(11-12)18-15(19)17-10-8-13-6-2-3-9-16-13/h2-7,9,11H,8,10H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYMNCLQXIVWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369673 | |

| Record name | N-(3-Methylphenyl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20841-26-3 | |

| Record name | NSC176377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Methylphenyl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with 2-(2-aminopyridin-2-yl)ethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, halogens, and sulfuric acid, often in the presence of catalysts or under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Nitrated, halogenated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Pharmaceutical Research

1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea has been investigated for its antimicrobial properties . Research indicates that this compound exhibits activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM . Its potential as an antifungal agent has also been highlighted, particularly against fungi of the genus Candida and some Gram-positive microorganisms like Micrococcus luteus .

| Activity Type | Target Organisms/Cells | MIC/Effectiveness |

|---|---|---|

| Antibacterial | Pseudomonas aeruginosa, E. coli | MIC = 0.21 µM |

| Antifungal | Candida species | Significant inhibition |

| Cytotoxicity | HaCat, Balb/c 3T3 cells | Promising results |

Chemical Reactivity and Synthetic Applications

The thiourea functional group in this compound contributes to its chemical reactivity, making it a valuable precursor for synthesizing new heterocyclic compounds. Thioureas are known to participate in various chemical reactions, including cyclization processes that can lead to the formation of biologically active derivatives . This versatility allows for the exploration of new compounds that may exhibit enhanced pharmacological properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiourea derivatives similar to this compound:

- Antitumor Activity : Thiourea derivatives have shown promise in anticancer research, with some complexes demonstrating cytotoxicity against tumor cell lines while maintaining low toxicity in normal cells .

- Enzyme Inhibition : Research has indicated that certain thioureas can inhibit enzymes involved in disease pathways, which may lead to therapeutic applications in treating conditions like diabetes or cancer .

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The aromatic rings can also participate in π-π interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Conformational Properties

Thiourea derivatives exhibit conformational preferences influenced by substituents. For example:

- 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea adopts an "S-shape" conformation, where the acyl thiourea group is planar, and the aryl ring is nearly perpendicular to this plane .

- 1-(2-Hydroxyethyl)-3-phenylthiourea features a dihedral angle of 71.13° between the phenyl ring and the thiourea group, stabilized by intramolecular C–H···S interactions and intermolecular hydrogen bonds .

Table 1: Structural Comparison of Selected Thioureas

Antimicrobial Activity

- 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea (7f): Exhibited MIC values of 62.5 µg/mL against S. aureus due to nitro-substituted aromatic rings enhancing activity .

- 1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea : Pyridine groups in analogs (e.g., ’s compound) may enhance bioavailability but require empirical validation.

Antiviral Activity

- 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea : Showed anti-HIV-1 activity (EC50 = 5.45 µg/mL) via interactions with RT residues (Lys101, Trp229) .

Biological Activity

1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by research findings and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiourea functional group linked to a 3-methylphenyl moiety and a pyridin-2-yl ethyl chain. The unique arrangement of these functional groups allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activities

1. Antibacterial Activity

Research indicates that thiourea derivatives, including this compound, exhibit notable antibacterial properties. In one study, the compound demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ceftriaxone .

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Bacterial Strains Tested | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. faecalis | 40–50 | 29 |

| Other Thiourea Derivative | P. aeruginosa | 30–40 | 24 |

| Other Thiourea Derivative | S. typhi | 25–35 | 30 |

| Other Thiourea Derivative | K. pneumoniae | 20–30 | 19 |

2. Antioxidant Activity

The compound has been identified as an effective antioxidant agent capable of scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and has implications for aging and various diseases.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the target compound. In vitro tests revealed that it exhibits significant cytotoxic effects on cancer cell lines while showing lower toxicity in non-cancerous cells, indicating a favorable therapeutic index .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancerous) | >20 | Low |

Structure-Activity Relationships (SAR)

The biological activity of thioureas is often influenced by their structural characteristics. For instance, the presence of specific substituents on the phenyl ring can enhance lipophilicity and improve binding affinity to biological targets. The methyl substitution in this compound is hypothesized to contribute positively to its bioactivity compared to other derivatives with halogen substitutions .

Case Studies

A recent study evaluated the pharmacological profiles of various thiourea derivatives, including the target compound, focusing on their neurotropic and psychotropic properties. The findings suggested that these compounds could serve as potential candidates for developing new therapeutic agents targeting neurological disorders .

Q & A

Advanced Research Question

- Molecular Docking : Autodock 4.2 or Schrödinger Suite models interactions with targets (e.g., HIV-1 protease active sites) using flexible ligand sampling .

- ADMET Prediction : SwissADME evaluates Lipinski’s rule compliance (e.g., logP <5, hydrogen bond donors ≤5) .

- TD-DFT Simulations : Correlate UV-Vis spectra (λ_max ≈ 270–300 nm) with electronic transitions .

How does environmental stability impact experimental reproducibility?

Advanced Research Question

Degradation under light, humidity, or heat necessitates:

- Accelerated Stability Studies : HPLC monitoring of degradation products (e.g., hydrolysis to urea derivatives) .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., >200°C for crystalline forms) .

- Storage Recommendations : Anhydrous conditions at –20°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.